![molecular formula C13H9NO3S B2894873 二苯并[c,f][1,2]噻则平-11(6H)-酮 5,5-二氧化物 CAS No. 63113-45-1](/img/structure/B2894873.png)

二苯并[c,f][1,2]噻则平-11(6H)-酮 5,5-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

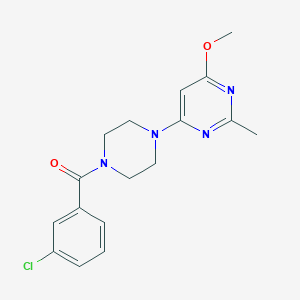

“Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide” is a chemical compound with the molecular formula C14H13NO3S and a molecular weight of 275.32 . It is also known by the synonyms “6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide” and "11-hydroxy-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide" .

Molecular Structure Analysis

The molecule contains a total of 30 bonds, including 20 non-H bonds, 15 multiple bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 thioketone, and 1 sulfone .Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.32 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

合成和化学性质

- 二苯并[c,f][1,2]噻则平-11(6H)-酮 5,5-二氧化物已通过各种工艺合成,包括缩合、甲基化、氢解和环化,研究优化了温度和试剂用量等条件 (Z. Xiu-lan, 2009)。

- 通过 Smiles 重排为二苯并[b,f][1,4]噻则平-11(10H)-酮开发了一种一锅区域选择性合成方法,提供了一种环保且有效的方法来制备苯并稠合的七元内酰胺 (Yongmei Zhao 等人,2013)。

潜在的生物学和药理学应用

- 二苯并[1,2]噻则平 S,S-二氧化物的某些衍生物在各种测试中显示出显着的抗惊厥活性,没有神经毒性作用,表明它们在治疗癫痫中的潜在用途 (J. Díaz 等,1994)。

- 研究合成了取代的二苯并[b,f][1,4]噻则平类似物并评估了它们对革兰氏阳性菌和革兰氏阴性菌的抗菌活性,显示出显着的抗菌活性 (J. H. Tailor 等,2014)。

- 对二苯并噻嗪的研究(与二苯并[c,f][1,2]噻则平-11(6H)-酮 5,5-二氧化物相关的类别)已识别出具有潜在抗肿瘤活性的化合物,靶向微管蛋白动力学并对各种人肿瘤细胞系表现出抗增殖活性 (Walter D. Guerra 等,2021)。

高级化学反应和应用

- 已经研究了相关化合物的化学反应,例如 1,2-苯并异噻唑啉酮的光化学环扩张反应,生成二苯并[b,f][1,4]噻则平-11(10H)-酮,表明在高级有机合成中的应用 (N. Kamigata 等,1985)。

- 苯并异噻唑-3(2H)-酮的光异构化形成二苯并[b,f][1,4]噻则平-10(11H)-酮,这可能会有助于理解有机化学中的反应机理 (N. Kamigata 等,1983)。

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

作用机制

Target of Action

The compound Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, also known as Tianeptine , primarily targets the mu-opioid receptors (μORs) . These receptors play a crucial role in pain perception, reward, and addiction .

Mode of Action

Tianeptine acts as an agonist at the μORs . This means it binds to these receptors and activates them, leading to a series of biochemical reactions . It also potentiates D2 and D3 dopamine receptors .

Biochemical Pathways

Upon activation of the μORs, Tianeptine triggers a cascade of events that modulate various neurotransmitter systems. It inhibits the release of pro-inflammatory cytokines and reactive oxygen species (ROS), and it also inhibits the activation of NF-κB, a protein complex that controls the transcription of DNA .

Result of Action

Clinically, Tianeptine has been found to improve anxiety symptoms, neurocognitive function, and memory . It also exhibits neuromodulatory, antidepressant, anxiolytic, analgesic, anticonvulsant, and anti-inflammatory activities .

属性

IUPAC Name |

5,5-dioxo-6H-benzo[c][1,2]benzothiazepin-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c15-13-9-5-1-3-7-11(9)14-18(16,17)12-8-4-2-6-10(12)13/h1-8,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXVAZSYOKDHJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S(=O)(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2894792.png)

![8-((4-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2894793.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3-dimethylbenzoate](/img/structure/B2894801.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2894805.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2894808.png)

![3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2894812.png)